2-(3-Chlorothiophen-2-yl)acetic acid
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Overview
Description
2-(3-Chlorothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and an acetic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorothiophen-2-yl)acetic acid can be achieved through several methods. One common approach involves the chlorination of thiophene-2-acetic acid. This can be done by reacting thiophene-2-acetic acid with N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as acetic acid or benzene. The reaction is typically carried out under a nitrogen atmosphere and heated to around 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Chlorothiophen-2-yl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and the acetic acid group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorothiophen-3-yl)acetic acid: Similar structure but with the chlorine atom at a different position.
Thiophene-2-acetic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-(3-Bromothiophen-2-yl)acetic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(3-Chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H5ClO2S |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-(3-chlorothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
InChI Key |
UTYVQFMZQMYWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CC(=O)O |
Origin of Product |
United States |
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